2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O/c9-4-2(1-16)3(8(13,14)15)5(10)7(12)6(4)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIBIMGPKQYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 2,3,4,5-tetrafluorobenzaldehyde using trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to ensure safety and efficiency, given the reactive nature of the fluorine-containing reagents .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effects of fluorine and the trifluoromethyl group activate specific positions on the aromatic ring for nucleophilic displacement.
Key Observations :
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Methoxylation occurs preferentially at the para position relative to the aldehyde group due to steric and electronic effects .
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Hydrolysis under acidic conditions yields phenolic derivatives .
Aldehyde Group Transformations
The aldehyde functionality undergoes typical carbonyl reactions, albeit with modified reactivity due to adjacent fluorine atoms.
Mechanistic Notes :
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Acetal formation proceeds via protonation of the aldehyde followed by nucleophilic attack by methanol .
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Steric hindrance from the trifluoromethyl group slows oxidation kinetics compared to non-fluorinated analogs.
Condensation and Cyclization
The aldehyde participates in condensation reactions to form heterocycles.
Applications :
Stability and Side Reactions
The compound exhibits thermal stability up to 125°C but undergoes decomposition under prolonged UV exposure . Common side reactions include:
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Complex Molecules
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of fluorinated groups into target molecules, which can enhance biological activity and alter pharmacokinetic properties. The compound is often used to synthesize:
- Fluorinated pharmaceuticals: The incorporation of fluorine atoms can improve the metabolic stability and bioavailability of drugs.
- Fluorinated agrochemicals: Enhancements in herbicidal and pesticidal properties due to increased lipophilicity.
2. Reagent in Chemical Reactions
This compound is utilized as a reagent in several chemical reactions, including:
- Wittig Reaction: It acts as a precursor for synthesizing alkenes through the reaction with phosphonium ylides.
- Aldol Condensation: Its aldehyde functionality allows it to participate in aldol reactions to form β-hydroxy aldehydes or ketones.
Applications in Medicinal Chemistry
1. Anticancer Agents
Research has indicated that derivatives of this compound exhibit significant anticancer activity. Studies have shown that fluorinated compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For example:
- Hydrazone Derivatives: Compounds derived from this aldehyde have been studied for their ability to inhibit acetylcholinesterase (AChE), which is pertinent in neurodegenerative diseases and cancer therapy .
2. Antimicrobial Activity
Fluorinated compounds are known for their antimicrobial properties. Research indicates that derivatives of this compound possess activity against various bacterial strains. The incorporation of trifluoromethyl groups has been linked to enhanced interaction with bacterial membranes .
Case Studies
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. This compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three closely related fluorinated benzaldehyde derivatives, focusing on substituent effects, molecular properties, and applications.
Key Observations:
Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects compared to nitro (-NO₂) or cyano (-CN) groups. This increases electrophilicity at the aldehyde position, favoring nucleophilic addition reactions . Nitro-substituted analogs (e.g., 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid) exhibit higher melting points (134–138°C) due to stronger intermolecular interactions (e.g., hydrogen bonding via -COOH and -NO₂ groups) .
Synthetic Utility :
- The nitrobenzoic acid derivative serves as a precursor for oxadiazoles via condensation reactions, as demonstrated in two-step syntheses using Lewis acid catalysts .
- Trifluoromethyl-substituted aldehydes are valuable in synthesizing trifluoromethylated pharmaceuticals, such as protease inhibitors or herbicides, as seen in complex carbamate derivatives in patent literature .
Reactivity Differences :
- The aldehyde group in the target compound is more reactive toward nucleophiles (e.g., amines, hydrazines) compared to nitriles or carboxylic acids in analogs, enabling diverse functionalization pathways .
Notes
Data for this compound are partially inferred from structurally similar compounds. Experimental validation is recommended for precise properties.
Patent literature highlights the growing importance of trifluoromethylated aromatics in drug discovery, suggesting expanding applications for this compound .
Biological Activity
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde (CAS No. 2256060-31-6) is a fluorinated aromatic aldehyde with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine substituents, enhances its chemical properties and biological interactions. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C8HF7O
- Molecular Weight : 242.12 g/mol
- Physical State : Colorless to light yellow liquid
- Boiling Point : 171 °C
- Solubility : Insoluble in water
Synthesis
The synthesis of this compound typically involves the use of fluorinated precursors and specific reaction conditions to achieve high yields. For example, a recent study reported a yield of 69% using gas-liquid chromatography (GLC) methods during the synthesis process .
Fluorinated compounds like this compound exhibit unique biological activities due to their ability to interact with biological macromolecules. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds promising candidates for drug development.
- Antimicrobial Activity : Some studies have indicated that fluorinated aromatic aldehydes possess antimicrobial properties that can inhibit the growth of various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Inhibition of Enzymatic Activity : Research shows that certain fluorinated compounds can act as enzyme inhibitors. For instance, they may inhibit acetylcholinesterase or other critical enzymes involved in neurotransmission and metabolic processes.
- Potential as Agrochemicals : The compound's structural features may confer herbicidal or insecticidal properties. Fluorinated compounds are increasingly being explored for their effectiveness in pest control due to their enhanced bioactivity and lower toxicity profiles compared to traditional agents .
Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of several fluorinated benzaldehydes against common bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .
Study 2: Enzyme Inhibition Assay
In another study focusing on enzyme inhibition, it was found that the compound effectively inhibited acetylcholinesterase activity in vitro. This suggests potential applications in treating neurological disorders where acetylcholine modulation is beneficial .
Data Table: Biological Activity Summary
Q & A
Q. How to design mechanistic studies for reactions involving this aldehyde?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
